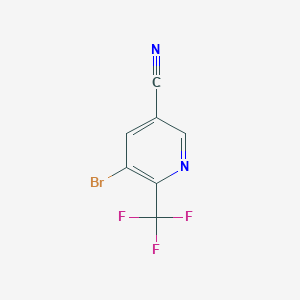

5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile

CAS No.: 1245915-01-8

Cat. No.: VC8222289

Molecular Formula: C7H2BrF3N2

Molecular Weight: 251.00

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245915-01-8 |

|---|---|

| Molecular Formula | C7H2BrF3N2 |

| Molecular Weight | 251.00 |

| IUPAC Name | 5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |

| Standard InChI Key | CFRQHYMMUIEQFK-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Br)C(F)(F)F)C#N |

| Canonical SMILES | C1=C(C=NC(=C1Br)C(F)(F)F)C#N |

Introduction

Structural Characteristics and Physical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a cyano group (-CN), the 5-position with bromine, and the 6-position with a trifluoromethyl (-CF₃) group. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling and nucleophilic substitution reactions .

Physicochemical Data

The electron-withdrawing nature of the -CF₃ and -CN groups reduces the basicity of the pyridine nitrogen, while the bromine atom serves as a leaving group in substitution reactions .

Synthesis Methods

Industrial-Scale Production

The synthesis of 5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step halogenation and functional group interconversion strategies:

-

Chlorination-Fluorination Exchange

-

Cyanation via Nucleophilic Substitution

-

Dissolve 3-chloro-5-bromo-6-(trifluoromethyl)pyridine (1.82 kg) in methanol (27.2 L).

-

Add triethylamine (1.01 kg) as an activator and reflux for 4 hours.

-

Cool to 20°C, filter, and vacuum-dry the organic salt intermediate.

-

React with KCN in dichloromethane/water at 0°C for 3 hours.

-

Isolate the product via distillation (yield: 85–88%).

Chemical Reactivity and Applications

Key Reactions

-

Nucleophilic Aromatic Substitution

-

Cross-Coupling Reactions

-

Reduction of Cyano Group

-

Catalytic hydrogenation (H₂/Pd-C) converts the -CN group to -CH₂NH₂, a moiety found in bioactive molecules like antihistamines.

-

Applications in Industry

Over 20 trifluoromethylpyridine (TFMP) derivatives are commercially available as agrochemicals, underscoring the importance of this structural motif .

Future Perspectives

Recent advances in continuous-flow chemistry and photoredox catalysis could streamline the synthesis of TFMP derivatives, reducing costs and environmental impact . Additionally, computational modeling is being leveraged to design novel analogs with enhanced bioactivity and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume